

Check Availability & Pricing

# GPD-1116: A Technical Overview of a Novel PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GPD-1116**, a novel phosphodiesterase 4 (PDE4) inhibitor developed by Aska Pharmaceutical. The information presented is collated from preclinical and early clinical studies to serve as a comprehensive resource for researchers and professionals in the field of drug development.

## **Core Compound Information**

**GPD-1116** is chemically identified as 3-benzyl-5-phenyl-1H-pyrazolo[4, 3-c][1][2]naphthyridin-4(5H)-one.[1][3] It is an orally administered small molecule designed to treat inflammatory pulmonary diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4] [5]

#### **Mechanism of Action**

GPD-1116 primarily functions as a phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a crucial intracellular enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with inhibitory effects on numerous inflammatory cells.[1][3] By inhibiting PDE4, GPD-1116 increases intracellular cAMP levels, thereby mitigating inflammatory responses.[1] Notably, GPD-1116 and its metabolite, GPD-1133, have also demonstrated inhibitory effects on human PDE1 in vitro.[5][6] The potential contribution of PDE1 inhibition to the overall pharmacological profile of GPD-1116 is a subject for further investigation.[5][6]



The proposed signaling pathway for **GPD-1116**'s anti-inflammatory action is illustrated below:



Click to download full resolution via product page

Figure 1: GPD-1116 Mechanism of Action

## **Preclinical Efficacy**

**GPD-1116** has demonstrated significant efficacy in various animal models of inflammatory pulmonary diseases.

#### **Cigarette Smoke-Induced Emphysema Model**

In a study utilizing senescence-accelerated mice (SAMP1 strain) exposed to cigarette smoke for 8 weeks, oral administration of **GPD-1116** markedly attenuated the development of emphysema.[1] Key findings from this study are summarized below:

| Parameter                            | Control (Air) | Smoke-Exposed | Smoke-Exposed +<br>GPD-1116 |
|--------------------------------------|---------------|---------------|-----------------------------|
| Mean Linear<br>Intercepts (MLI, μm)  | 52.9 ± 0.8    | 68.4 ± 4.2    | 57.0 ± 1.4                  |
| Destructive Index (DI, %)            | 4.5 ± 1.3     | 16.0 ± 0.4    | 8.2 ± 0.6                   |
| MMP-12 Activity<br>(area/μg protein) | 4.1 ± 1.1     | 40.5 ± 16.2   | 5.3 ± 2.1                   |

**GPD-1116** was also shown to reduce the apoptosis of lung cells induced by cigarette smoke.[1] The mechanism for this is believed to be through the inhibition of matrix metalloproteinase



(MMP)-12 activity.[1]

# Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

In a rat model of LPS-induced acute lung inflammation, **GPD-1116** demonstrated a dose-dependent inhibition of neutrophil infiltration into the airways.[6]

| Compound    | ED <sub>50</sub> (mg/kg) |
|-------------|--------------------------|
| GPD-1116    | 0.18                     |
| Roflumilast | 0.70                     |

### **Clinical Development**

A Phase IIa clinical trial was conducted to evaluate the effects of **GPD-1116** on the late-phase asthmatic response to allergen challenges in patients with mild to moderate asthma.[4] The study involved repeated doses of the drug over two 15-day treatment periods.[4] Prior to this, two studies in healthy volunteers found the drug to be well-tolerated.[4]

# Experimental Protocols Cigarette Smoke-Induced Emphysema in SAMP1 Mice

- Animals: 12-14 week old SAMP1/Ka strain mice were used.[1]
- Drug Administration: GPD-1116 was suspended in a 0.5% sodium carboxymethyl cellulose (CMC-Na) solution and orally administered at a dose of 1 or 2 mg/kg, 30 minutes before cigarette smoke exposure.[1] The vehicle (0.5% CMC-Na) was administered to the control groups.[1]
- Exposure: Mice were exposed to cigarette smoke for 8 weeks.[1]
- Analysis: Following the exposure period, bronchoalveolar lavage (BAL) fluid was collected to measure MMP-12 activity.[1] Lung tissues were processed for histological analysis to determine the mean linear intercepts and destructive index.[7] Apoptosis in lung cells was also assessed.[1]



The experimental workflow for this study is depicted below:



Click to download full resolution via product page

Figure 2: Workflow for Cigarette Smoke-Induced Emphysema Model

## **LPS-Induced Acute Lung Inflammation in Rats**



- Procedure: Rats were treated with either GPD-1116 or roflumilast. Subsequently, LPS was administered to induce acute lung inflammation.[6]
- Analysis: The number of neutrophils in the BALF was quantified to assess the level of inflammation and the inhibitory effect of the compounds.[6]

### Safety and Tolerability

In preclinical studies, **GPD-1116** exhibited some class-specific side effects associated with PDE4 inhibitors, including suppression of gastric emptying in rats and induction of emesis in dogs.[5][6] However, these effects appeared to be less potent than those observed with roflumilast.[5][6] **GPD-1116** did not show suppression of rectal temperature in rats.[5][6] Early clinical trials in healthy volunteers indicated that the drug was well-tolerated.[4]

#### Conclusion

**GPD-1116** is a promising therapeutic candidate for inflammatory pulmonary diseases, demonstrating potent anti-inflammatory effects in preclinical models of COPD and asthma. Its dual inhibition of PDE4 and PDE1 may contribute to its favorable pharmacological profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in human populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Business Activity | About ASKA | ASKA Pharmaceutical Co., Ltd. [aska-pharma.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Pharmacological Profile of GPD-1116, an Inhibitor of Phosphodiesterase 4 PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Pharmacological Profile of GPD-1116, an Inhibitor of Phosphodiesterase 4
   [jstage.jst.go.jp]
- 7. Phosphodiesterase 4 inhibitor GPD-1116 markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPD-1116: A Technical Overview of a Novel PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242100#gpd-1116-development-by-aska-pharmaceutical]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com